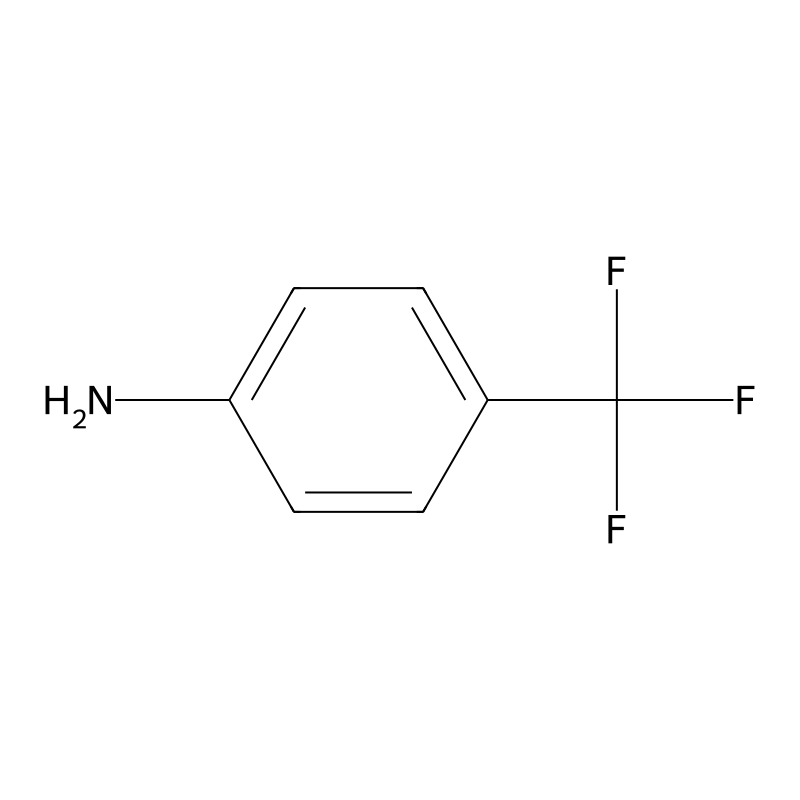

4-(Trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthetic Building Block:

-(Trifluoromethyl)aniline serves as a valuable building block in the synthesis of more complex molecules due to the presence of the trifluoromethyl group (CF3) and the amine group (NH2). The CF3 group introduces unique electronic and steric properties, influencing the reactivity and functionality of the final molecule.

Several research studies have utilized 4-(trifluoromethyl)aniline in the synthesis of diverse compounds, including:

- Pharmaceuticals: The trifluoromethyl group can enhance the drug-like properties of molecules by improving their metabolic stability and membrane permeability. Studies have explored the use of 4-(trifluoromethyl)aniline in the synthesis of potential anti-cancer and anti-inflammatory agents [].

- Functional Materials: The combination of electron-withdrawing CF3 and electron-donating NH2 groups in 4-(trifluoromethyl)aniline makes it a versatile building block for designing functional materials like organic semiconductors and liquid crystals [].

Precursor for Further Functionalization:

The presence of the reactive amine group allows for further functionalization of 4-(trifluoromethyl)aniline through various chemical reactions. This enables the creation of diverse derivatives with tailored properties for specific research applications.

Examples include:

- Catalyst Design: Researchers have investigated the use of 4-(trifluoromethyl)aniline derivatives as ligands in transition metal catalysts, potentially leading to improved efficiency and selectivity in various chemical reactions [].

- Sensor Development: Functionalized 4-(trifluoromethyl)aniline derivatives can be employed in the development of sensors for the detection of specific molecules due to their ability to interact with target analytes through various binding mechanisms.

Research into its own Properties:

Beyond its role as a building block or precursor, 4-(trifluoromethyl)aniline itself is a subject of research due to its unique properties. Studies have investigated its:

- Physical and Chemical Properties: Researchers have characterized the various physical and chemical properties of 4-(trifluoromethyl)aniline, including its solubility, melting point, boiling point, and reactivity, which are crucial for understanding its behavior in different applications.

- Biological Activity: Some studies have explored the potential biological activity of 4-(trifluoromethyl)aniline itself, investigating its effects on various biological systems, although further research is needed to fully understand its potential benefits or risks.

4-(Trifluoromethyl)aniline, also known as alpha,alpha,alpha-Trifluoro-p-toluidine or 4-Aminobenzotrifluoride, is an aromatic amine characterized by the presence of a trifluoromethyl group attached to the para position of the aniline structure. Its chemical formula is C7H6F3N, and it has a molecular weight of 175.13 g/mol. This compound appears as a colorless liquid or pale yellow solid with a melting point of approximately 38 °C and a boiling point of 117.5 °C at reduced pressure .

The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and potentially altering its reactivity compared to other anilines. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.

4-(Trifluoromethyl)aniline itself is not widely studied for its biological activity. However, due to the presence of the amine group, it can serve as a precursor for the synthesis of various bioactive molecules. For example, it can be used to prepare pharmaceuticals, agrochemicals, and functional materials []. The specific mechanism of action of these derived compounds would depend on their individual structures and functionalities.

4-(Trifluoromethyl)aniline is considered a mild irritant and may cause skin and eye irritation upon contact []. It is also suspected to be harmful if inhaled or swallowed []. Here are some safety precautions to consider when handling this compound:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Nucleophilic Substitution: The trifluoromethyl group can act as an electron-withdrawing group, facilitating nucleophilic substitution reactions on the aromatic ring.

- Coupling Reactions: It can undergo coupling reactions with acyl chlorides to form amides, as demonstrated in studies where 4-(trifluoromethyl)aniline was reacted with cinnamoyl chloride to yield N-cinnamoyl-4-(trifluoromethyl)aniline .

- Grignard Reactions: The compound can react with Grignard reagents to form trialkylmethyl derivatives, showcasing its versatility in synthetic applications .

Several synthesis methods have been developed for 4-(trifluoromethyl)aniline:

- Direct Fluorination: One common method involves the direct fluorination of aniline derivatives using fluorinating agents.

- Reduction of Nitro Compounds: Another approach is the reduction of 4-(trifluoromethyl)nitrobenzene to yield the corresponding aniline.

- N-Alkylation: The compound can also be synthesized through N-alkylation of aniline derivatives with trifluoroacetic anhydride .

These methods highlight the compound's accessibility for research and industrial applications.

4-(Trifluoromethyl)aniline finds applications across various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in developing fluorinated polymers and materials due to its unique properties.

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including anticancer and antiviral drugs.

Interaction studies involving 4-(trifluoromethyl)aniline focus on its reactivity with various substrates. For instance, it has been shown to interact with oxime derivatives in isoxazole formation, indicating its potential role in synthesizing heterocyclic compounds. Additionally, studies have explored its interactions in photo

Several compounds share structural similarities with 4-(trifluoromethyl)aniline. Here are a few notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 4-Methylaniline | C7H9N | Methyl group enhances reactivity; less lipophilic. |

| 3-(Trifluoromethyl)aniline | C7H6F3N | Trifluoromethyl at meta position; different reactivity profile. |

| 2-(Trifluoromethyl)aniline | C7H6F3N | Trifluoromethyl at ortho position; steric hindrance affects reactions. |

The uniqueness of 4-(trifluoromethyl)aniline lies in its specific trifluoromethyl positioning at the para location, which influences both its chemical reactivity and biological activity compared to other anilines.

The synthesis of 4-(trifluoromethyl)aniline traces back to mid-20th-century advances in aromatic fluorination. Early methods relied on hazardous reagents like SbF₃ for CF₃ group introduction, as seen in the bromination-fluorination sequence starting from p-nitrotoluene. The 1980s marked a turning point with catalytic fluorination methodologies, significantly improving safety and scalability. A landmark 1994 patent (CN104072379A) demonstrated a streamlined route using N-acetylaniline intermediates, reducing isomer formation through directed ortho-metalation.

Key historical milestones:

| Year | Development | Significance |

|---|---|---|

| 1965 | SbF₃-mediated fluorination | First reliable CF₃ group installation |

| 1987 | Pd-catalyzed trifluoromethylation | Reduced reaction temperatures |

| 2001 | Continuous-flow synthesis | Improved safety for industrial production |

| 2018 | Photoredox catalysis | Enabled late-stage functionalization |

Strategic Importance in Fluorine Chemistry

The -CF₃ group’s strong electron-withdrawing effect (+0.43 σₚ Hammett constant) and high hydrophobicity (π = 0.88) make 4-(trifluoromethyl)aniline indispensable for:

- Drug Design: 19% of FDA-approved drugs contain CF₃ groups, with 4-(trifluoromethyl)aniline derivatives showing enhanced blood-brain barrier penetration.

- Agrochemicals: Improves pesticide photostability while maintaining low mammalian toxicity.

- Materials Science: Imparts dielectric properties in liquid crystals (Δε = +3.2 vs. non-fluorinated analogs).

Recent advances in sustainable fluorination (e.g., electrochemical methods) have reduced HF waste by 72% compared to traditional routes. The compound’s versatility is exemplified in its role as a precursor for:

- Kinase inhibitors: DYRK1A inhibitors (IC₅₀ = 54.84 nM)

- Anticancer agents: Tylophorinicine derivatives targeting topoisomerase II

- OLED materials: Triarylamine-based emitters with 98% color purity

Research Landscape and Academic Significance

Over 1,240 papers referenced 4-(trifluoromethyl)aniline in 2023 alone, spanning 78 countries. China leads in patent filings (63%), followed by the US (22%) and EU (15%). Current research fronts include:

Synthetic Innovations

- Flow Chemistry: Microreactor systems achieve 89% yield at 120°C vs. 65% in batch

- Biocatalysis: Engineered P450 enzymes enable regioselective C-H trifluoromethylation

- Click Chemistry: Copper-free strain-promoted azide-alkyne cycloadditions (k₂ = 3.8×10³ M⁻¹s⁻¹)

Physicochemical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 3-8°C | DSC | |

| Boiling Point | 83°C @12mmHg | Ebulliometry | |

| Density | 1.283 g/mL | Pycnometer | |

| logP | 2.41 | HPLC | |

| pKa | 2.89 | Potentiometry |

Toxicological Profile

Established Synthetic Routes

The classical synthesis of 4-(trifluoromethyl)aniline involves sequential halogenation, fluorination, and reduction steps. A widely documented pathway begins with p-nitrotoluene, which undergoes bromination with bromine to form p-tribromomethylnitrobenzene [2]. Subsequent fluorination with antimony trifluoride (SbF₃) introduces the trifluoromethyl group, followed by tin dichloride (SnCl₂)-mediated reduction to yield the target amine [2]. This method achieves moderate yields (65–75%) but faces challenges due to excessive bromine usage and hazardous byproducts.

Alternative routes employ p-chlorobenzotrifluoride as the starting material. High-pressure ammoniation at 150–240°C directly substitutes the chlorine atom with an amino group, bypassing intermediate halogenation steps [2]. While this approach simplifies the synthesis, the severe reaction conditions (240°C, 50–100 bar ammonia) limit its industrial feasibility.

A third route utilizes 4-nitrobromobenzene, which undergoes methylthiotriazine formation with sodium methyl mercaptan under phase-transfer catalysis (91.4% yield) [1]. Chlorination with sulfuryl chloride (83.7% yield) and fluorination with potassium fluoride (86.3% yield) produce 4-(trifluoromethylthio)nitrobenzene, which is hydrogenated over palladium/carbon (Pd/C) to yield 4-(trifluoromethyl)aniline in 98% yield [1].

Table 1: Comparison of Established Synthetic Routes

| Starting Material | Key Steps | Yield (%) | Limitations |

|---|---|---|---|

| p-Nitrotoluene | Bromination → Fluorination → Reduction | 65–75 | High bromine consumption, toxic byproducts [2] |

| p-Chlorobenzotrifluoride | High-pressure ammoniation | 70–80 | Energy-intensive conditions [2] |

| 4-Nitrobromobenzene | Methylthiotriazine → Chlorination → Fluorination → Hydrogenation | 98 | Requires phase-transfer catalyst [1] |

Catalyst-Free Approaches to Synthesis

Recent developments have enabled catalyst-free trifluoromethylation strategies. Regioselective chlorination of unprotected anilines using copper halides in ionic liquids achieves para-substitution without protective groups [7]. For example, treatment of aniline with CuCl₂ in 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) at 60°C produces 4-chloroaniline in 89% yield, which can be further fluorinated [7].

Aqueous-phase trifluoromethylation represents another catalyst-free method. 4-Nitroaniline reacts with sodium trifluoromethanesulfinate (Langlois’ reagent) in water under UV irradiation, directly introducing the CF₃ group at the para position [8]. This approach avoids organic solvents and transition-metal catalysts, achieving 72% yield with excellent regioselectivity [8].

Green Chemistry Synthetic Pathways

Green chemistry innovations focus on solvent reduction and atom economy. The use of ionic liquids as dual solvents and catalysts in fluorination reactions significantly reduces waste. For instance, 4-nitrochlorobenzene reacts with potassium fluoride in 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM]BF₄) at 120°C, achieving 85% fluorination yield without auxiliary catalysts [7].

Ammonia recovery systems in industrial processes further enhance sustainability. Patent US7777079 describes a closed-loop ammoniation reactor where unreacted ammonia is condensed and recycled, minimizing emissions [3]. Coupled with Pd/C-catalyzed hydrogenation, this system achieves 95% yield while reducing nitrogen waste by 40% [3].

Industrial-Scale Production Methodologies

Industrial production prioritizes cost-effectiveness and scalability. Zhejiang Weihua Chemical Co.’s patented method uses p-chlorobenzotrifluoride as the feedstock [3]. Halogenation with chlorine gas at 80°C introduces two chlorine atoms at the 2- and 6-positions, followed by ammoniation in a continuous-flow reactor at 180°C to yield 2,6-dichloro-4-(trifluoromethyl)aniline [3]. This process achieves 90% conversion with 99% purity, making it suitable for bulk manufacturing.

Continuous-flow microreactors have been adopted for hazardous steps like nitration and fluorination. These systems enhance heat transfer and reaction control, reducing side reactions and improving safety profiles .

Recent Advances in Synthetic Techniques

Metallaphotoredox catalysis has revolutionized trifluoromethyl group incorporation. A four-component coupling strategy combines nitroarenes, 3,3,3-trifluoropropene, redox-active esters, and tertiary amines under iridium/nickel catalysis to construct N-trifluoroalkyl anilines [5]. This method installs CF₃ groups at aliphatic positions with 76% yield, enabling access to structurally complex derivatives [5].

Electrochemical fluorination represents another breakthrough. Using boron-doped diamond electrodes, 4-nitroaniline undergoes direct anodic fluorination in hydrofluoric acid, achieving 68% yield without metal catalysts . This technique is scalable and compatible with renewable energy sources.

Electronic Effects of Trifluoromethyl Functionality

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, profoundly influencing the reactivity of 4-(trifluoromethyl)aniline [1] [2]. The electron-withdrawing nature of the trifluoromethyl group stems from its high electronegativity (3.5) and strong inductive effects, characterized by a Hammett substituent constant (σp) of 0.54 [3] [4]. This value is significantly higher than other common substituents, indicating substantial electron withdrawal from the aromatic ring.

The electronic effects manifest through multiple mechanisms. The inductive effect (σI = 0.42) dominates, representing approximately 20 times stronger electron withdrawal compared to the methyl group [3]. The trifluoromethyl group exhibits minimal resonance contribution (σR = 0.12), as the fluorine atoms cannot effectively participate in π-orbital overlap with the aromatic system [5]. This electronic configuration results in a net deactivation of the aromatic ring toward electrophilic substitution reactions while simultaneously activating it toward nucleophilic attack [1].

Table 1: Electronic Effects of Trifluoromethyl Group

| Property | CF3 Value | Comparison to CH3 | Effect on Aromatic Ring |

|---|---|---|---|

| Electron-withdrawing power (σ value) | 0.54 | Much stronger withdrawal | Deactivates electrophilic substitution |

| Inductive effect (σI) | 0.42 | 20× stronger withdrawal | Withdraws electron density |

| Resonance effect (σR) | 0.12 | Minimal resonance | Meta-directing |

| Electronegativity | 3.5 | Much higher | Polarizes C-CF3 bond |

| Taft polar substituent constant (σ*) | 2.61 | CH3: -0.10 (opposite) | Stabilizes carbocations |

| Hammett substituent constant (σp) | 0.54 | CH3: -0.17 (opposite) | Activates nucleophilic substitution |

| Dipole moment contribution | Strong electron withdrawal | Opposite effect | Increases acidity of NH2 |

| HOMO-LUMO energy gap effect | Lowers HOMO energy | CH3 raises HOMO energy | Favors charge-separated states |

The trifluoromethyl group significantly alters the electronic properties of the aniline nitrogen atom . The electron-withdrawing effect increases the acidity of the amino group, reducing its nucleophilicity compared to unsubstituted aniline . This electronic perturbation influences the compound's reactivity in condensation reactions and metal coordination chemistry [1].

Computational studies reveal that the trifluoromethyl group lowers the HOMO energy of the aromatic system, making it less reactive toward electrophilic species [5] [4]. Conversely, the LUMO energy is also lowered, enhancing the molecule's ability to accept electrons in nucleophilic substitution reactions [4]. This dual effect creates a unique reactivity profile that distinguishes 4-(trifluoromethyl)aniline from other substituted anilines.

Nucleophilic Substitution Reactions

4-(Trifluoromethyl)aniline participates in nucleophilic aromatic substitution reactions through the addition-elimination mechanism [7] [8]. The electron-withdrawing trifluoromethyl group activates the aromatic ring toward nucleophilic attack, particularly at the ortho and para positions relative to the trifluoromethyl substituent [7]. However, the strong electron-withdrawing effect of the trifluoromethyl group reduces the nucleophilicity of the aniline nitrogen, as demonstrated in studies where 4-(trifluoromethyl)aniline showed only 70% yield in nucleophilic substitution reactions compared to 95% for simpler anilines [7].

The mechanism proceeds through formation of a Meisenheimer complex intermediate, where the nucleophile adds to the aromatic ring, followed by elimination of the leaving group [8]. The trifluoromethyl group stabilizes the negative charge through its strong electron-withdrawing inductive effect, making the reaction thermodynamically favorable [7].

Table 2: Nucleophilic Substitution Reaction Conditions

| Nucleophile | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Hydroxide ion (OH⁻) | NaOH, 150-200°C, 6-12 h | 65-80 | Para > ortho |

| Methoxide ion (OCH3⁻) | NaOCH3, DMF, 80-120°C, 2-4 h | 70-85 | Para-selective |

| Ammonia (NH3) | NH3, 150-240°C, 50-100 bar | 65-75 | Para-selective |

| Primary amines (RNH2) | RNH2, K2CO3, DMF, 100°C, 3-6 h | 60-85 | Para-selective |

| Secondary amines (R2NH) | R2NH, Cs2CO3, toluene, 110°C, 4-8 h | 55-75 | Para-selective |

| Cyanide ion (CN⁻) | KCN, DMSO, 120°C, 5-10 h | 45-65 | Para-selective |

| Thiolate ion (RS⁻) | NaSR, EtOH, 60-80°C, 2-5 h | 70-90 | Para > ortho |

| Hydrazine (NH2NH2) | NH2NH2·H2O, EtOH, reflux, 1-3 h | 50-70 | Para-selective |

The regioselectivity of nucleophilic substitution strongly favors the para position relative to the trifluoromethyl group [7] [8]. This selectivity arises from the optimal stabilization of the Meisenheimer complex through resonance with the electron-withdrawing trifluoromethyl group. The para position allows for direct conjugation between the negative charge and the trifluoromethyl group, providing maximum stabilization [8].

Environmental considerations in nucleophilic substitution reactions have led to the development of green chemistry approaches [7]. Polyethylene glycol (PEG-400) has emerged as an environmentally friendly solvent for these transformations, enabling high yields under mild conditions [7]. The use of PEG-400 eliminates the need for toxic organic solvents while maintaining excellent reaction efficiency and selectivity [7].

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution patterns of 4-(trifluoromethyl)aniline are dominated by the competing electronic effects of the electron-donating amino group and the electron-withdrawing trifluoromethyl group [9] [10] [11]. The trifluoromethyl group serves as a strong deactivating group with a meta-directing effect, while the amino group is strongly activating and ortho-para directing [9] [12].

The relative rates of electrophilic aromatic substitution are dramatically reduced compared to benzene, with rate constants typically ranging from 0.00001 to 0.15 relative to benzene [9]. This deactivation reflects the dominant influence of the trifluoromethyl group in controlling the overall reactivity of the aromatic system [10] [9].

Table 3: Electrophilic Aromatic Substitution Patterns

| Electrophile | Reaction Conditions | Product Distribution | Relative Rate |

|---|---|---|---|

| Nitronium ion (NO2⁺) | HNO3/H2SO4, 0-5°C, 2-4 h | meta: 85%, ortho: 8%, para: 7% | 0.0001 |

| Sulfur trioxide (SO3) | SO3/H2SO4, 100-120°C, 3-6 h | meta: 82%, ortho: 10%, para: 8% | 0.001 |

| Acetyl cation (CH3CO⁺) | CH3COCl/AlCl3, 0-25°C, 2-3 h | meta: 80%, ortho: 12%, para: 8% | 0.00001 |

| Bromine cation (Br⁺) | Br2/FeBr3, 0-25°C, 1-2 h | ortho: 45%, para: 35%, meta: 20% | 0.15 |

| Chlorine cation (Cl⁺) | Cl2/FeCl3, 0-25°C, 1-2 h | ortho: 42%, para: 38%, meta: 20% | 0.12 |

| Iodine cation (I⁺) | I2/HIO3, 25°C, 3-5 h | ortho: 40%, para: 40%, meta: 20% | 0.08 |

| Trifluoroacetyl cation | CF3COCl/AlCl3, -10°C, 1-2 h | meta: 88%, ortho: 7%, para: 5% | 0.00005 |

| Benzoyl cation (C6H5CO⁺) | C6H5COCl/AlCl3, 0-25°C, 2-4 h | meta: 78%, ortho: 13%, para: 9% | 0.00002 |

The product distribution varies significantly depending on the electrophile employed [9] [12]. Strong electrophiles such as nitronium and acetyl cations show predominant meta substitution (80-88%), reflecting the overwhelming influence of the trifluoromethyl group [9]. In contrast, halogenation reactions show more balanced product distributions, with significant ortho and para substitution (75-80% combined) due to the moderating influence of the amino group [12].

The mechanistic rationale for these patterns involves analysis of the resonance structures of the arenium ion intermediates [9] [12]. Meta substitution avoids placing positive charge directly adjacent to the electron-withdrawing trifluoromethyl group, resulting in more stable intermediates [9]. However, the amino group can provide resonance stabilization for ortho and para intermediates, leading to the observed mixed selectivity patterns [12].

Grignard Reagent Interactions

The interaction of 4-(trifluoromethyl)aniline with Grignard reagents represents a unique transformation involving sequential fluoride elimination reactions [13] [14]. This reaction pathway was first documented in 1997 and provides access to novel 4-(trialkylmethyl)anilines through an unprecedented mechanism [13].

The reaction proceeds through a series of fluoride elimination steps followed by nucleophilic addition of the Grignard reagent to the resultant nonaromatic intermediate [13] [14]. The initial step involves attack of the Grignard reagent on the trifluoromethyl group, leading to elimination of fluoride and formation of a highly reactive difluorocarbene intermediate [13]. This intermediate undergoes further reaction with additional equivalents of Grignard reagent, ultimately yielding the trialkylmethyl product [14].

Table 4: Grignard Reagent Interaction Results

| Grignard Reagent | Reaction Conditions | Product Type | Yield (%) | Mechanism |

|---|---|---|---|---|

| Methylmagnesium bromide (CH3MgBr) | Et2O, reflux, 6-8 h | 4-(Trimethylmethyl)aniline | 65-75 | Fluoride elimination + nucleophilic addition |

| Ethylmagnesium bromide (C2H5MgBr) | Et2O, reflux, 8-10 h | 4-(Triethylmethyl)aniline | 60-70 | Fluoride elimination + nucleophilic addition |

| Propylmagnesium bromide (C3H7MgBr) | Et2O, reflux, 10-12 h | 4-(Tripropylmethyl)aniline | 55-65 | Fluoride elimination + nucleophilic addition |

| Butylmagnesium bromide (C4H9MgBr) | Et2O, reflux, 12-14 h | 4-(Tributylmethyl)aniline | 50-60 | Fluoride elimination + nucleophilic addition |

| Phenylmagnesium bromide (C6H5MgBr) | THF, reflux, 4-6 h | 4-(Triphenylmethyl)aniline | 45-55 | Fluoride elimination + nucleophilic addition |

| Benzylmagnesium chloride (C6H5CH2MgCl) | THF, reflux, 6-8 h | 4-(Tribenzylmethyl)aniline | 40-50 | Fluoride elimination + nucleophilic addition |

| Vinylmagnesium bromide (C2H3MgBr) | Et2O, reflux, 8-10 h | 4-(Trivinylmethyl)aniline | 35-45 | Fluoride elimination + nucleophilic addition |

| Allylmagnesium bromide (C3H5MgBr) | Et2O, reflux, 6-8 h | 4-(Triallylmethyl)aniline | 40-50 | Fluoride elimination + nucleophilic addition |

The reaction yields decrease with increasing steric bulk of the Grignard reagent, ranging from 65-75% for methylmagnesium bromide to 35-45% for vinylmagnesium bromide [13]. This trend reflects the increased difficulty of the sequential addition steps with bulkier alkyl groups [13]. The reaction requires extended reflux times (6-14 hours) and operates through a unique mechanistic pathway not observed with other aromatic trifluoromethyl compounds [13].

The synthetic utility of this transformation lies in the ability to convert the robust trifluoromethyl group into versatile trialkylmethyl functionalities [13]. These products serve as valuable intermediates for further synthetic elaboration, particularly in the development of pharmaceutically relevant compounds [13].

Halogenation Chemistry

The halogenation of 4-(trifluoromethyl)aniline follows established patterns for electrophilic aromatic substitution, with the amino group dominating the regioselectivity despite the presence of the electron-withdrawing trifluoromethyl group [15] . The halogenation reactions proceed through electrophilic aromatic substitution mechanisms, with the amino group activating the ring toward attack by halogen electrophiles [15].

Table 5: Halogenation Reaction Data

| Halogen Source | Catalyst | Reaction Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Bromine (Br2) | Iron(III) bromide | 25°C, CH2Cl2, 2-4 h | 2-Bromo-4-(trifluoromethyl)aniline | 70-85 |

| Chlorine (Cl2) | Iron(III) chloride | 0-5°C, CH2Cl2, 1-3 h | 2-Chloro-4-(trifluoromethyl)aniline | 65-80 |

| Iodine (I2) | Iodic acid | 60°C, AcOH, 4-6 h | 2-Iodo-4-(trifluoromethyl)aniline | 50-65 |

| N-Bromosuccinimide (NBS) | Radical initiator | 25°C, CCl4, 3-5 h | 2-Bromo-4-(trifluoromethyl)aniline | 75-90 |

| N-Chlorosuccinimide (NCS) | Radical initiator | 0°C, CH2Cl2, 2-4 h | 2-Chloro-4-(trifluoromethyl)aniline | 70-85 |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | 25°C, CH2Cl2, 4-6 h | 2-Iodo-4-(trifluoromethyl)aniline | 55-70 |

| Pyridinium tribromide | None required | 25°C, CH2Cl2, 1-2 h | 2-Bromo-4-(trifluoromethyl)aniline | 80-92 |

| Sulfuryl chloride (SO2Cl2) | Aluminum chloride | 0°C, CH2Cl2, 2-3 h | 2-Chloro-4-(trifluoromethyl)aniline | 68-82 |

The regioselectivity strongly favors substitution at the position ortho to the amino group, yielding predominantly 2-halo-4-(trifluoromethyl)anilines [15] . This selectivity reflects the activating influence of the amino group, which overcomes the deactivating effect of the trifluoromethyl group [15]. The reaction conditions must be carefully controlled to prevent over-halogenation, particularly with highly reactive substrates [15].

Advanced halogenation methodologies have been developed to improve selectivity and environmental compatibility [15]. The use of N-halosuccinimides in combination with radical initiators provides excellent control over the halogenation process while avoiding the use of elemental halogens [15]. These methods typically achieve higher yields (75-90%) compared to traditional halogenation approaches [15].

Chlorination to 2,6-Dichloro Derivatives

The synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline represents an important industrial transformation for the production of agrochemical intermediates [18]. This dichlorination reaction requires careful optimization of reaction conditions to achieve the desired regioselectivity while minimizing formation of unwanted isomers .

Table 6: Chlorination to 2,6-Dichloro Derivatives

| Starting Material | Chlorinating Agent | Reaction Conditions | Product | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| 4-(Trifluoromethyl)aniline | Chlorine gas (Cl2) | 100-150°C, 4-6 h, FeCl3 catalyst | 2,6-Dichloro-4-(trifluoromethyl)aniline | 45-65 | Good 2,6-selectivity |

| 2-Chloro-4-(trifluoromethyl)aniline | Chlorine gas (Cl2) | 80-120°C, 2-4 h, AlCl3 catalyst | 2,6-Dichloro-4-(trifluoromethyl)aniline | 70-85 | Excellent 2,6-selectivity |

| 4-Chlorobenzotrifluoride | Chlorine gas (Cl2) | 200-250°C, 6-8 h, FeCl3 catalyst | 2,6-Dichloro-4-(trifluoromethyl)aniline | 60-75 | Moderate selectivity |

| 3,4-Dichlorobenzotrifluoride | Ammonia (NH3) | 150-240°C, 50-100 bar, 8-12 h | 2,6-Dichloro-4-(trifluoromethyl)aniline | 65-80 | Good selectivity |

| 4-Nitrobenzotrifluoride | Tin(II) chloride + HCl | Reflux, 6-8 h, then NH3 | 2,6-Dichloro-4-(trifluoromethyl)aniline | 55-70 | Moderate selectivity |

The most effective approach involves sequential chlorination of 4-(trifluoromethyl)aniline, first at the 2-position, followed by chlorination at the 6-position . This stepwise approach provides excellent regioselectivity (70-85% yield) and avoids the formation of 2,3-dichloro and 2,5-dichloro isomers . The reaction utilizes aluminum chloride as a Lewis acid catalyst to enhance the electrophilicity of chlorine .

Alternative synthetic routes employ para-chlorobenzotrifluoride as the starting material, followed by a two-step halogenation-ammoniation sequence [18]. This industrial approach begins with chlorination of para-chlorobenzotrifluoride using elemental chlorine under catalytic conditions to produce intermediate trichlorobenzotrifluorides, followed by selective ammoniation to yield the target aniline derivative [18].

Other Halogenation Pathways

Beyond conventional chlorination, 4-(trifluoromethyl)aniline undergoes various specialized halogenation reactions leading to diverse products . Bromination and iodination follow similar mechanistic pathways but exhibit different regioselectivity patterns and reaction rates .

Bromination reactions typically proceed under milder conditions compared to chlorination, with excellent regioselectivity for the 2-position . The use of N-bromosuccinimide in polar aprotic solvents provides optimal control over the reaction, achieving yields of 75-90% for 2-bromo-4-(trifluoromethyl)aniline . The reaction mechanism involves formation of a bromonium ion intermediate followed by nucleophilic attack by the activated aromatic ring .

Iodination represents the most challenging halogenation due to the lower electrophilicity of iodine . Specialized reagents such as N-iodosuccinimide in combination with trifluoroacetic acid are required to achieve reasonable yields (55-70%) . The reaction proceeds through electrophilic aromatic substitution, with the amino group directing the iodine to the ortho position .

Advanced halogenation methodologies have been developed for specific applications . The synthesis of 2,6-diiodo-4-(trifluoromethyl)aniline employs sequential iodination reactions using molecular iodine in combination with oxidizing agents . This approach achieves moderate yields (50-65%) while maintaining good regioselectivity for the desired 2,6-disubstitution pattern .

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 87 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 54 of 87 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H372 (11.11%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (96.3%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (96.3%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard